molecular formula C8H10N2O B13144806 2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one CAS No. 1196147-24-6

2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one

Cat. No.: B13144806
CAS No.: 1196147-24-6
M. Wt: 150.18 g/mol
InChI Key: CJWGVSDXMKXEGY-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5-dihydroimidazole: Shares a similar core structure but lacks the benzo ring.

    2-Benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group instead of a methyl group.

    4,5-Dihydro-2-methyl-1H-imidazole: Similar structure but without the benzo ring.

Uniqueness

2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one is unique due to its specific substitution pattern and the presence of the benzo ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-3,4,6,7-tetrahydrobenzimidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGVSDXMKXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232338
Record name 3,4,6,7-Tetrahydro-2-methyl-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-24-6
Record name 3,4,6,7-Tetrahydro-2-methyl-5H-benzimidazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6,7-Tetrahydro-2-methyl-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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